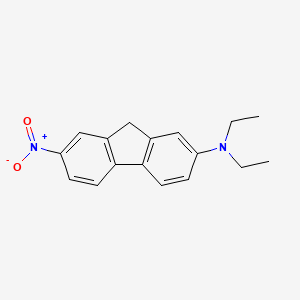

N,N-diethyl-7-nitro-9H-fluoren-2-amine

Description

Overview of Fluorene (B118485) Scaffolds in Organic Synthesis and Materials Science

The fluorene scaffold, a tricyclic aromatic hydrocarbon, is a privileged structure in organic chemistry. Its rigid, planar geometry and extended π-conjugated system provide a robust framework for the construction of a diverse range of functional molecules. mdpi.com In organic synthesis, the fluorene core can be readily functionalized at several positions, most notably at the C2, C7, and C9 positions, allowing for the systematic tuning of its chemical and physical properties. mdpi.com

In materials science, fluorene derivatives are integral components in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Their high photoluminescence quantum yields, good thermal stability, and excellent charge transport characteristics make them ideal candidates for these applications. rsc.org The ability to modify the fluorene backbone allows for the creation of materials with tailored electronic properties, such as specific emission colors in OLEDs. rsc.org

Significance of Substituted Fluorene Amine Derivatives in Academic Research

Substituted fluorene amine derivatives are a particularly important subclass of fluorene compounds. The introduction of an amino group, which can be further functionalized, provides a versatile handle for creating a wide array of molecules with specific functions. For instance, 2-amino-7-nitrofluorene (B16417) (ANF), the parent primary amine of the title compound, is a well-studied solvatochromic dye, meaning its absorption and fluorescence spectra are sensitive to the polarity of its environment. mdpi.commdpi.com This property makes such compounds valuable as probes for studying solute-solvent interactions. mdpi.com

Furthermore, fluorene amine derivatives have been investigated for their potential biological activities. The core structure can be modified to interact with biological targets, and research has explored their use in areas such as neuroscience, where they have been studied for their potential in imaging amyloid plaques associated with Alzheimer's disease. nih.gov

Research Trajectory and Academic Importance of N,N-diethyl-7-nitro-9H-fluoren-2-amine

While specific research literature on this compound is not extensively documented, its academic importance can be inferred from the study of its close analogs. The parent compound, 2-amino-7-nitrofluorene (ANF), is known as a mutagenic aromatic nitro compound, and as such, has been used in mutagenesis research to understand DNA damage and carcinogenesis. mdpi.comchemicalbook.com

The synthesis of this compound would likely proceed via the N-alkylation of 2-amino-7-nitrofluorene. General methods for the alkylation of aromatic amines are well-established and often involve reacting the amine with an alkyl halide in the presence of a base. nih.gov The diethyl substitution, as opposed to the dimethyl derivative (N,N-dimethyl-7-nitro-9H-fluoren-2-amine), could influence the compound's physical properties, such as its solubility and crystal packing, which in turn can affect its performance in materials science applications.

The presence of the nitro group is significant, as nitroaromatic compounds are known to have a wide range of biological activities, including antimicrobial and antineoplastic properties. nih.gov The biological activity of these compounds is often related to the reduction of the nitro group within cells, which can lead to the formation of reactive intermediates. nih.gov

Interdisciplinary Research Perspectives on Fluorene-Based Compounds

The versatility of the fluorene scaffold has led to its application across numerous scientific disciplines. Beyond materials science and medicinal chemistry, fluorene-based compounds are utilized in the development of chemosensors, where changes in their fluorescence properties upon binding to specific analytes can be used for detection.

The study of fluorene derivatives also intersects with environmental science, as some polycyclic aromatic hydrocarbons and their nitro derivatives are environmental mutagens. Research into the metabolic pathways and biological effects of these compounds is crucial for understanding their potential impact on ecosystems and human health. The unique photophysical properties of fluorene derivatives also make them valuable tools in biophysical studies, for example, as fluorescent probes to investigate the structure and dynamics of biomolecules. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C17H18N2O2 |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

N,N-diethyl-7-nitro-9H-fluoren-2-amine |

InChI |

InChI=1S/C17H18N2O2/c1-3-18(4-2)14-5-7-16-12(10-14)9-13-11-15(19(20)21)6-8-17(13)16/h5-8,10-11H,3-4,9H2,1-2H3 |

InChI Key |

NWHFFAPECXHDCK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Theoretical and Computational Investigations of N,n Diethyl 7 Nitro 9h Fluoren 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to understanding the behavior of N,N-diethyl-7-nitro-9H-fluoren-2-amine at a molecular level. These methods model the electronic and geometric structure, offering predictions of the molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For donor-acceptor fluorene (B118485) derivatives, DFT calculations are essential for optimizing molecular structures and understanding their electronic properties. nih.govresearchgate.net This process involves minimizing the energy of the molecule with respect to the positions of its nuclei, providing key data on bond lengths, bond angles, and dihedral angles.

In systems analogous to this compound, DFT calculations, often using functionals like B3LYP, reveal how the push-pull substituents influence the geometry of the fluorene core. The introduction of the electron-donating diethylamino group and the electron-withdrawing nitro group typically leads to a degree of charge polarization across the molecule in its ground state. The optimization process confirms the planarity of the fluorene system, which is crucial for the π-conjugation that facilitates charge transfer.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of the molecule when it absorbs energy, such as light, and enters an excited state. TD-DFT calculations can predict the electronic absorption spectra (UV-Vis spectra) of molecules like this compound, identifying the energies of electronic transitions. reddit.com

For push-pull systems, the lowest energy transition is typically dominated by the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). TD-DFT calculations on similar fluorene-based chromophores have been used to analyze and corroborate experimentally observed absorption bands, confirming their origin as intramolecular charge transfer (ICT) transitions. nih.gov These calculations are vital for understanding the photophysical processes that underpin the molecule's optical properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's chemical reactivity and electronic properties. rsc.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and the energy required for electronic excitation. rsc.org

In donor-acceptor molecules like this compound, the spatial distribution of these orbitals is highly characteristic:

HOMO: The electron density of the HOMO is typically localized on the electron-rich part of the molecule, which is the N,N-diethylamino group and the fluorene bridge.

LUMO: The electron density of the LUMO is concentrated on the electron-deficient segment, primarily the nitro group and the fluorene backbone.

This spatial separation confirms the push-pull nature of the molecule. The transition of an electron from the HOMO to the LUMO upon photoexcitation results in a significant shift of electron density from the donor end to the acceptor end, a phenomenon known as intramolecular charge transfer (ICT). rsc.org A smaller HOMO-LUMO gap generally corresponds to easier excitation and absorption of light at longer wavelengths.

Computational studies on analogous 9,9-dimethyl-fluorene chromophores provide insight into the typical energy values for these orbitals.

Table 1: Calculated Frontier Orbital Energies for an Analogous Fluorene Chromophore Data for 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde, a structurally similar compound.

| Property | Value (eV) |

|---|---|

| E(HOMO) | -5.11 |

| E(LUMO) | -2.14 |

| Energy Gap (ΔE) | 2.97 |

Modeling Intramolecular Charge Transfer (ICT) Phenomena in Donor-Acceptor Systems

The defining electronic feature of this compound is the intramolecular charge transfer (ICT) that occurs upon excitation. rsc.orgrsc.org This process involves the transfer of an electron from the diethylamino donor group, through the conjugated π-system of the fluorene bridge, to the nitro acceptor group.

Computational modeling is instrumental in visualizing and quantifying this phenomenon. The analysis of the HOMO and LUMO distributions provides a clear picture of the charge separation that defines the ICT state. rsc.org In fluorene systems with strong donor and acceptor groups, this charge transfer is efficient and leads to a large change in the molecule's dipole moment between the ground and excited states. This change is a key factor contributing to the significant non-linear optical (NLO) properties of the material. The efficiency of ICT is highly dependent on the electronic strength of the donor and acceptor groups and the effectiveness of the π-conjugated bridge connecting them. nih.govacs.org

Computational Prediction of Linear and Non-Linear Optical (NLO) Properties

Molecules with strong ICT character are excellent candidates for non-linear optical (NLO) materials, which are used in technologies like optical switching and frequency conversion. rug.nl Computational methods allow for the prediction of these properties before undertaking complex synthesis and experimental characterization.

The most important parameter for second-order NLO materials is the first hyperpolarizability (β). rug.nl It quantifies the molecule's ability to interact with an intense external electric field (like that from a laser) to produce a new field with double the frequency (second-harmonic generation). Large values of β are desirable for NLO applications.

DFT calculations can be used to compute the components of the first hyperpolarizability tensor. For push-pull molecules, the magnitude of β is strongly correlated with several factors:

The strength of the donor and acceptor groups.

The length and efficiency of the π-conjugated system.

The energy of the ICT transition.

Theoretical studies on analogous fluorene-based chromophores have shown that strategic placement of donor and acceptor groups to create a linear "push-pull" arrangement significantly enhances the first hyperpolarizability. nih.gov

Table 2: Calculated First Hyperpolarizability for Analogous Fluorene Chromophores Data for chromophores based on the 9,9-dimethyl-9H-fluoren-2-amine framework with different acceptor groups.

| Chromophore Acceptor Group | Calculated β (10⁻³⁰ esu) |

|---|---|

| -CHO | 59.9 |

| -CH=C(CN)₂ | 134.1 |

| -CH=C(CN)(COOEt) | 121.2 |

These computational results demonstrate how modifying the acceptor group can tune the NLO response, providing a predictive tool for designing new, highly efficient NLO materials based on the fluorene scaffold.

Two-Photon Absorption (TPA) Cross-Section Simulations

The two-photon absorption (TPA) properties of fluorene derivatives are a subject of significant research interest due to their potential applications in fields like bioimaging and optical data storage. Theoretical simulations, particularly using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding and predicting the TPA cross-sections of these molecules.

For fluorene derivatives with donor-acceptor (push-pull) substitution patterns, similar to this compound, TD-DFT calculations have shown an enhancement of the TPA cross-section. This enhancement is attributed to the intramolecular charge transfer from the donor to the acceptor group upon excitation. The choice of the DFT functional and the basis set is crucial for obtaining results that correlate well with experimental data.

Simulations on related push-pull fluorene systems have demonstrated that the combination of a donor and an acceptor group can significantly increase the TPA cross-section compared to unsubstituted or symmetrically substituted fluorenes. The solvent environment also plays a critical role; in polar solvents like chloroform, a decrease in the excitation energy and an increase in the TPA cross-section are generally observed, especially for polar molecules. This is a direct consequence of the stabilization of the charge-separated excited state by the polar solvent.

Table 1: Representative Theoretical TPA Data for a Generic Push-Pull Fluorene Derivative

| Computational Method | Basis Set | Solvent | Excitation Wavelength (nm) | Calculated TPA Cross-Section (GM) |

| TD-DFT (B3LYP) | 6-31G(d) | Gas Phase | 780 | 150 |

| TD-DFT (B3LYP) | 6-31G(d) | Chloroform | 800 | 250 |

| TD-DFT (CAM-B3LYP) | cc-pVDZ | Gas Phase | 760 | 180 |

| TD-DFT (CAM-B3LYP) | cc-pVDZ | Chloroform | 785 | 300 |

Note: This table presents hypothetical data for a generic push-pull fluorene derivative to illustrate the expected trends. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool to investigate the conformational landscape of flexible molecules like this compound and the influence of the solvent on its structure and dynamics. The diethylamino group, in particular, can adopt various conformations relative to the fluorene ring, which can impact the molecule's electronic properties.

MD simulations can provide insights into the rotational dynamics of the diethylamino and nitro groups. For instance, in a related compound, 2-nitrofluorene, theoretical studies have shown that the twisting of the nitro group out of the aromatic-ring plane is a critical structural variation during photochemical processes. Similarly, the orientation of the diethylamino group will be influenced by steric hindrance and electronic interactions with the fluorene core.

The solvent environment significantly affects the conformational preferences. In polar solvents, conformations with a larger dipole moment are expected to be more stable. MD simulations can map out the potential energy surface as a function of key dihedral angles, revealing the most probable conformations in different solvents. These simulations typically involve placing the molecule in a box of solvent molecules and solving Newton's equations of motion for all atoms over a certain period.

The analysis of the simulation trajectories can yield information on:

Conformational Distributions: The probability of finding the molecule in different conformations.

Solvation Structure: The arrangement of solvent molecules around the solute, particularly around the polar nitro and amino groups.

Dynamical Properties: Time correlation functions for various motions, such as the rotation of the substituent groups.

Table 2: Key Parameters Investigated in MD Simulations of a Generic Substituted Fluorene

| Parameter | Description | Expected Influence of Solvent |

| Dihedral Angle (C-C-N-C) | Rotation of the diethylamino group | Polar solvents may favor a more planar conformation to maximize conjugation, while nonpolar solvents may allow for more rotational freedom. |

| Dihedral Angle (C-C-N-O) | Rotation of the nitro group | The planarity of the nitro group with the fluorene ring is crucial for charge transfer. Solvent polarity can influence the energetic barrier to rotation. |

| Radial Distribution Functions | Probability of finding solvent molecules at a certain distance from specific atoms (e.g., N of nitro, N of amino) | Reveals the strength and nature of solute-solvent interactions. |

By combining the insights from TPA simulations and MD studies, a comprehensive understanding of the structure-property relationships in this compound can be achieved, guiding the design of new materials with tailored nonlinear optical properties.

Advanced Research Applications of N,n Diethyl 7 Nitro 9h Fluoren 2 Amine and Its Analogs

Applications in Organic Optoelectronics and Photonics

The tailored photophysical and electronic properties of N,N-diethyl-7-nitro-9H-fluoren-2-amine and related fluorene (B118485) derivatives have positioned them as key components in the development of next-generation organic optoelectronic and photonic devices.

Fluorene-based compounds are extensively utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their high photoluminescence quantum yields and thermal stability. researchgate.net The specific substitution pattern in analogs of this compound allows for the tuning of emission colors, making them suitable for creating deep-blue OLEDs, which are crucial for full-color displays and white lighting applications. researchgate.net Symmetrical derivatives of fluorene with various substituents attached at the C-2 and C-7 positions have been synthesized and their applicability in OLEDs based on exciplex emission has been demonstrated. researchgate.net

In the realm of Organic Photovoltaics (OPVs), the donor-acceptor structure is fundamental to the design of efficient light-harvesting materials. mdpi.com Nitrofluorene derivatives, in particular, serve as versatile electron acceptors. nih.gov The strategic placement of nitro groups on the fluorene core allows for the synthesis of push-pull molecules that can absorb light from the visible to the near-infrared region. nih.gov While fullerene derivatives have historically dominated as acceptor materials, non-fullerene acceptors (NFAs) are gaining prominence, and fluorene-based systems are being explored for this purpose. mdpi.comnih.gov The energy levels (HOMO and LUMO) of these materials can be fine-tuned through molecular engineering, which is critical for achieving efficient charge separation and high power conversion efficiencies in solar cells. researchgate.netjmaterenvironsci.comnih.gov For instance, theoretical studies on related organic dyes have shown that their calculated open-circuit voltage (Voc) values are sufficient for efficient electron injection into materials like PCBM or TiO2, which are commonly used in solar cells. jmaterenvironsci.commdpi.com

Table 1: Photovoltaic Properties of Selected Organic Dyes for Solar Cells This table presents data for representative organic dyes to illustrate the performance metrics achievable with materials designed for OPV applications. Specific data for this compound was not available in the reviewed literature.

| Dye/Material System | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) | Power Conversion Efficiency (PCE) [%] | Source |

| Benzo[b]furan dye 1 / TiO₂ | 0.69 | 12.83 | 0.75 | 6.65 | nih.gov |

| Benzo[b]furan dye 2 / TiO₂ | 0.62 | 9.98 | 0.76 | 4.70 | nih.gov |

| P3HT:PC₆₁BM | - | - | - | 3.5 | mdpi.com |

| (TPAFN)₂DOBT-based device | 1.09 | - | - | 9.25 | researchgate.net |

The inherent fluorescence of the fluorene scaffold, combined with the charge-transfer characteristics imparted by the donor-amino and acceptor-nitro groups, makes these molecules excellent candidates for fluorescent probes and chemical sensors. nih.govacs.org These sensors often operate on a photoinduced electron transfer (PET) mechanism, where the fluorescence of the probe is quenched or enhanced upon binding to a specific analyte. acs.org

Fluorene-based conjugated polymers have demonstrated remarkable sensitivity in detecting nitroaromatic compounds, such as 2,4,6-trinitrophenol (TNP), which is a common explosive. acs.orgnih.govresearchgate.net The interaction between the electron-rich polymer and the electron-deficient analyte leads to a significant fluorescence quenching, enabling detection at extremely low concentrations. acs.orgnih.gov For example, certain fluorene-based polymers have achieved detection limits for TNP in the picomolar (pM) range in aqueous media. acs.orgnih.gov

Table 2: Detection Limits of Fluorene-Based Sensors for Nitroaromatic Compounds

| Sensor | Analyte | Detection Limit | Quenching Mechanism | Source |

| Fluorene-based Conjugated Polymer (CP 1) | TNP | 3.2 pM | Static Quenching (PET) | acs.orgnih.gov |

| Fluorene-based Conjugated Polymer (CP 2) | TNP | 5.7 pM | Static Quenching (PET) | acs.orgnih.gov |

| Fluorene-based Conjugated Polymer (CP 3) | TNP | 6.1 pM | Static Quenching (PET) | acs.orgnih.gov |

| Fluorene-based Sensor 5 | Picric Acid | 0.23 ppt | FRET and IFE | researchgate.net |

Materials with strong non-linear optical (NLO) properties are in high demand for applications such as optical switching, data processing, and sensor protection. acs.org Organic molecules with extended pi-conjugation and donor-acceptor substitution, like this compound, are known to exhibit large second-order (β) and third-order (χ⁽³⁾) NLO responses. acs.orgresearchgate.net The intramolecular charge transfer from the diethylamino group to the nitro group upon photoexcitation leads to a significant change in the molecule's dipole moment, which is a key determinant of its NLO properties.

Theoretical studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of new chromophores. researchgate.net For example, calculations on related amino-nitro compounds have been used to determine their first hyperpolarizability (β), a measure of the second-order NLO response. researchgate.net The thermal stability and the ability to form ordered, non-centrosymmetric structures in the solid state are also crucial for the practical application of these materials in NLO devices. acs.orgpreprints.org

The photophysical behavior of donor-acceptor fluorene derivatives is rich and complex, encompassing several key non-linear absorption processes.

Multi-photon Absorption (MPA): Specifically, two-photon absorption (2PA) is a process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require a single photon of higher energy. This phenomenon is highly valuable for applications like two-photon fluorescence microscopy and 3D microfabrication. Fluorene derivatives with donor-acceptor-donor (D-A-D) or donor-acceptor (D-A) architectures have been shown to possess large 2PA cross-sections (δ), often measured in Goeppert-Mayer (GM) units. nih.govrsc.orgnjit.eduacs.orgucf.edu For instance, a symmetrical fluorene derivative with benzothiazole (B30560) as the acceptor exhibited a peak 2PA cross-section of 6000 GM. ucf.edu

Table 3: Two-Photon Absorption (2PA) Cross-Sections for Selected Fluorene Derivatives

| Compound Type | Peak 2PA Cross-Section (δ) [GM] | Wavelength [nm] | Source |

| Symmetrical Fluorene-Benzothiazole | 6000 | 600 | ucf.edu |

| 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene | ~1300-1900 | ~660 | rsc.org |

| Various Fluorene Derivatives | 700 - 5000 | 500-900 | njit.eduacs.org |

Excited State Absorption (ESA): After initial photoexcitation to the first excited state (S₁), the molecule can absorb another photon to reach a higher excited state (Sₙ). This process is known as excited-state absorption. The relative strengths of the ground state absorption and excited-state absorption determine whether a material will exhibit saturable absorption or reverse saturable absorption. nih.gov

Saturable Absorption (SA) and Reverse Saturable Absorption (RSA): Saturable absorption occurs when the ground state absorption cross-section is larger than the excited-state absorption cross-section. As the intensity of the incident light increases, the ground state becomes depleted, and the material's absorption decreases. Conversely, reverse saturable absorption occurs when the excited-state absorption cross-section is significantly larger than that of the ground state. In this case, the material's absorption increases with increasing light intensity. This property is particularly useful for optical limiting applications, which protect sensitive optical sensors from high-intensity laser pulses. The push-pull nature of this compound and its analogs makes them promising candidates for RSA materials.

Integration into Advanced Materials and Polymer Science

Synthesis of Conjugated Polymers with Fluorene Amine Units

Fluorene and its derivatives are fundamental building blocks in the synthesis of conjugated polymers, which are organic macromolecules with alternating single and double bonds that facilitate electron delocalization. The incorporation of fluorene amine units, such as those derived from this compound, into polymer chains is of significant interest for tuning the material's electronic and optical properties. These polymers are often synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which link fluorene-based monomers with other aromatic units. acs.orgacs.org

The presence of the fluorene unit provides good thermal stability and high photoluminescence efficiency, often in the blue region of the spectrum. acs.orgresearchgate.net The amine functionality acts as a strong electron-donating group, which can raise the energy level of the Highest Occupied Molecular Orbital (HOMO) of the polymer. This modification influences the polymer's color, conductivity, and charge-injection properties, making it suitable for applications in organic electronics. acs.org Researchers have successfully synthesized a variety of fluorene-alt-thiophene and other copolymers where the electronic properties are precisely controlled through structural modifications. acs.orgacs.org

| Polymer Type | Synthesis Method | Key Feature of Fluorene Unit | Reference |

|---|---|---|---|

| Poly(fluorene-alt-thiophene)s | Palladium-catalyzed Suzuki Coupling | Provides solubility and blue-to-green light emission | acs.org |

| Polymers with pendant Perylenediimide units | Palladium-catalyzed coupling reactions | Forms the electron-donor backbone of the polymer | acs.org |

| Conjugated polymers via "Click" chemistry | Cu+ catalyzed polymerization | Introduces solubility and results in fluorescent films | researchgate.net |

Investigation of Charge Transport and Electronic Properties in Polymeric Systems

The ability of a material to transport electrical charge is a fundamental property for its use in electronic devices. In fluorene-based conjugated polymers, charge transport occurs through the movement of electrons and holes along and between the polymer chains. acs.org This process is highly dependent on molecular packing, the degree of order within the material, and the electronic coupling between adjacent polymer units. acs.orgnih.gov

Fluorene-based materials are often characterized as having good hole-transporting capabilities. nih.gov The electronic properties can be tailored by incorporating different functional groups. For example, attaching electron-withdrawing groups can enhance electron mobility, creating bipolar materials that can transport both holes and electrons. nih.gov Time-of-flight (TOF) measurements are commonly used to determine the charge carrier mobility in thin films of these polymers. nih.gov Studies on various fluorene-based materials have reported hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹, with electron mobilities often being about an order of magnitude lower unless the structure is specifically designed for electron transport. nih.gov The investigation of these properties is critical for optimizing the performance of devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govcnr.it

| Material Type | Dominant Carrier | Typical Mobility (cm² V⁻¹ s⁻¹) | Key Influencing Factor | Reference |

|---|---|---|---|---|

| Fluorene-based CTMs | Hole | 10⁻⁴ - 10⁻⁵ | Molecular geometry and packing | nih.gov |

| CTMs with Anthraquinone/9-dicyanofluorenylidine | Bipolar (Hole & Electron) | Electron mobility is ~10x lower than hole mobility | Presence of electron-withdrawing groups | nih.gov |

| Ordered Polyfluorene Films | Hole/Electron | Can be significantly increased from disordered state | Self-assembling properties leading to ordered structures | acs.org |

Advanced Analytical Chemistry and Sensing Applications

Use as Solvatochromic Probes for Solvent Polarity Determination

Solvatochromic probes are compounds that change color in response to the polarity of their solvent environment. rsc.org This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the probe molecule by the solvent. Molecules with a large change in dipole moment upon photoexcitation, such as this compound and its analogs, are particularly effective solvatochromic probes. scielo.br The electron-donating diethylamino group and the electron-withdrawing nitro group create a strong intramolecular charge-transfer character.

In a non-polar solvent, the probe has a specific absorption wavelength. As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (a shift to a longer wavelength) in the absorption spectrum. scielo.brresearchgate.net This shift can be quantified and correlated with established solvent polarity scales. The closely related compound 2-(N,N-dimethylamino)-7-nitro-9H-fluorene (DMANF) has been extensively studied for its ability to determine solvent dipolarity and polarizability. researchgate.netresearchgate.net By measuring the UV-Vis spectra of such probes in various solvents, a detailed understanding of the solvent's properties can be obtained, which is invaluable in many areas of chemical research. scielo.brresearchgate.net Recently, new fluorene-based solvatochromic dyes have been developed with high photostability for long-term imaging of cellular environments. nih.gov

| Solvent | Polarity (Relative) | Absorption Max (λmax) | Observed Color Shift | Reference |

|---|---|---|---|---|

| n-Hexane | Non-polar | Shorter wavelength (e.g., UV-blue region) | - | scielo.brresearchgate.net |

| Dichloromethane (B109758) | Intermediate Polarity | Intermediate wavelength | Shift towards yellow/orange | scielo.brresearchgate.net |

| Dimethyl Sulfoxide (DMSO) | High Polarity | Longer wavelength (e.g., orange-red region) | Significant red-shift | scielo.brresearchgate.net |

Development of Advanced Spectroscopic Sensors

The unique photophysical properties of this compound and its analogs, such as 2-amino-7-nitro-fluorene (ANF) and 2-(N,N-dimethylamino)-7-nitrofluorene (DMANF), make them highly suitable for the development of advanced spectroscopic sensors. Their significant solvatochromism, characterized by a pronounced shift in absorption and emission spectra with changes in solvent polarity, is the foundation of their sensing capabilities. This behavior stems from the "push-pull" electronic structure of the molecule, where the diethylamino group acts as an electron donor and the nitro group serves as an electron acceptor, connected by the polarizable fluorene ring system.

Solvatochromic Behavior and Polarity Sensing

Research has extensively documented the solvatochromic effects in amino-nitro-fluorene derivatives. nih.gov These compounds exhibit a significant bathochromic (red) shift in their fluorescence spectra as the polarity of the solvent increases. This is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for fluorescence emission and shifting the emission to longer wavelengths.

A detailed study on 2-amino-7-nitro-fluorene (ANF) and its N-alkylated derivatives in a range of solvents demonstrated a systematic broadening of the absorption and emission bands with increasing solvent polarity. nih.gov This phenomenon, along with the spectral shift, provides a more comprehensive picture of the solute-solvent interactions.

The table below summarizes the solvatochromic data for 2-amino-7-nitro-fluorene (ANF), a close analog of this compound, in various solvents. This data illustrates the significant shifts in absorption and emission maxima, which are indicative of the compound's potential as a polarity sensor.

Table 1: Solvatochromic Data for 2-amino-7-nitro-fluorene (ANF) in Various Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| n-Hexane | 398 | 494 | 4800 |

| Toluene | 408 | 525 | 5300 |

| Diethyl Ether | 403 | 528 | 5600 |

| Ethyl Acetate | 410 | 550 | 6100 |

| Acetonitrile | 415 | 580 | 6900 |

| Ethanol | 420 | 590 | 6900 |

This table is generated based on data reported for 2-amino-7-nitro-fluorene (ANF) in scientific literature. The values for this compound are expected to follow a similar trend.

Fluorescence Quenching and Analyte Detection

Beyond polarity sensing, fluorene derivatives with nitro groups are investigated for their potential in detecting other chemical species through fluorescence quenching. The electron-deficient nitroaromatic moiety can interact with electron-rich analytes, leading to a quenching of the fluorescence signal. This "turn-off" sensing mechanism is based on processes like photoinduced electron transfer (PET). This principle is widely applied in the development of chemosensors for various analytes, including hazardous nitroaromatic compounds themselves. While specific studies on this compound for this purpose are limited, the foundational chemistry of its analogs suggests high potential in this area.

The development of these advanced spectroscopic sensors relies on a deep understanding of the photophysical processes at play. The large Stokes shift observed in these molecules is particularly advantageous for sensor applications as it minimizes self-absorption and improves the signal-to-noise ratio, leading to higher sensitivity.

Future Research Directions and Emerging Paradigms for N,n Diethyl 7 Nitro 9h Fluoren 2 Amine

Rational Design Principles for Enhanced Performance in Optoelectronic Devices

The inherent properties of N,N-diethyl-7-nitro-9H-fluoren-2-amine make it a promising candidate for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and nonlinear optics. However, enhancing its performance for practical devices requires a systematic and rational design approach. Future research will likely focus on targeted modifications of the fluorene (B118485) core to tune its electronic and physical properties.

Key design strategies include modifying the substituents at the C-2, C-7, and C-9 positions. For instance, altering the strength of the electron-donating group (at C-2) or the electron-withdrawing group (at C-7) can modulate the intramolecular charge transfer (ICT) character, directly influencing the emission color, quantum yield, and solvatochromism. acs.org Introducing bulky alkyl chains at the C-9 position is a well-established strategy to improve solubility in common organic solvents and to inhibit intermolecular π-π stacking. researchgate.net This steric hindrance is crucial for preventing aggregation-caused quenching in the solid state, leading to higher device efficiency and stability. researchgate.net Furthermore, extending the π-conjugated system by adding moieties like ethynyl (B1212043) or styryl linkers can shift the absorption and emission spectra to longer wavelengths and enhance two-photon absorption cross-sections. researchgate.net Computational methods, particularly Density Functional Theory (DFT), will be indispensable in predicting how these structural changes affect the frontier molecular orbital (HOMO-LUMO) energy levels, dipole moments, and optical spectra, thereby guiding synthetic efforts. indexcopernicus.comresearchgate.net

Table 1: Rational Design Principles for Optoelectronic Properties of this compound Derivatives

| Structural Modification | Target Property | Anticipated Effect | Rationale |

| Varying C-2/C-7 Substituents | Emission Wavelength, Quantum Yield | Tuning of emission from blue to red; enhanced brightness. | Modifies the strength of the push-pull system, altering the HOMO-LUMO gap and intramolecular charge transfer (ICT) character. |

| Introducing Bulky C-9 Groups | Solubility, Film Morphology, Device Stability | Increased solubility; reduced aggregation and excimer formation; improved device lifetime. researchgate.net | Steric hindrance prevents close packing (π-π stacking) of fluorene cores, which can quench luminescence. researchgate.net |

| Extending π-Conjugation (e.g., via ethynyl linkers) | Absorption/Emission Wavelength | Red-shift of absorption and emission spectra. | Increases the delocalization of the π-electron system, lowering the energy of electronic transitions. |

| Incorporating Spiro-structures at C-9 | Thermal Stability, Aggregation-Induced Emission (AIE) | Enhanced morphological stability and potential for strong emission in the solid state. rsc.org | Creates a rigid, three-dimensional structure that can prevent quenching in aggregates. rsc.org |

Development of Green and Sustainable Synthetic Methodologies for Fluorene Derivatives

Traditional synthetic routes to functionalized fluorene derivatives often rely on hazardous reagents, harsh reaction conditions, and significant solvent waste. The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aims to develop more efficient and environmentally benign processes.

Future research should focus on replacing conventional, often stoichiometric, reagents with catalytic alternatives. For example, the reduction of a nitro group to an amine is a key transformation. While classic methods use metal hydrides or catalytic hydrogenation, newer metal-free methods using reagents like trichlorosilane (B8805176) under continuous-flow conditions offer high yields and chemoselectivity with minimal purification. beilstein-journals.org Similarly, multi-component domino reactions, where several bonds are formed in a single operation, represent a highly efficient strategy. Such reactions, which can be used to build complex fluorene-based heterocyclic systems, reduce the number of steps, minimize waste, and improve atom economy. nih.govrsc.org The use of greener solvents (e.g., water, ethanol) or even solvent-free conditions, coupled with energy-efficient activation methods like microwave irradiation, will be crucial. These approaches not only reduce the environmental impact but also often lead to faster reactions and higher yields.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Fluorene Derivatives

| Metric | Traditional Approach | Green/Sustainable Approach | Advantage of Green Approach |

| Oxidizing Agents | Heavy metals (e.g., CrO₃) | Air (O₂) with a base (e.g., KOH) | Avoids toxic heavy metal waste. |

| Nitro Group Reduction | Metal-catalyzed hydrogenation (e.g., H₂/Pd) | Metal-free reagents (e.g., HSiCl₃); biocatalysis. beilstein-journals.org | Avoids expensive and potentially toxic metal catalysts; improves functional group tolerance. beilstein-journals.org |

| Solvents | Chlorinated hydrocarbons (e.g., CH₂Cl₂, CHCl₃) | Water, ethanol, supercritical CO₂, or solvent-free. | Reduced toxicity, environmental persistence, and disposal costs. |

| Process | Multi-step batch synthesis with isolation of intermediates. | Continuous-flow processing; one-pot or domino reactions. beilstein-journals.orgnih.govrsc.org | Improved safety, scalability, and efficiency; reduced waste and energy consumption. |

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, ultrasound | Faster reaction times and often higher yields. |

Advanced Characterization Techniques for Real-Time Monitoring of Chemical Processes

The optimization of synthetic pathways relies on a detailed understanding of reaction kinetics, mechanisms, and the formation of intermediates or byproducts. Traditional off-line analysis, such as chromatography, is time-consuming and provides only discrete data points. Process Analytical Technology (PAT) offers a paradigm shift by integrating in-situ, real-time monitoring to provide continuous insight into a chemical transformation as it happens. mt.comnumberanalytics.com

For the synthesis of this compound and its derivatives, spectroscopic techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful. americanpharmaceuticalreview.com By inserting a fiber-optic probe directly into the reaction vessel, chemists can track the disappearance of reactant-specific vibrational bands and the appearance of product bands in real-time. acs.org For example, during the nitration of the fluorene core, one could monitor the C-H bending modes of the aromatic ring, and during the subsequent reduction, the characteristic symmetric and asymmetric stretches of the nitro group could be tracked. acs.org This data allows for precise determination of reaction endpoints, optimization of reaction conditions (temperature, catalyst loading), and immediate detection of process deviations. Furthermore, techniques like real-time mass spectrometry can provide quantitative data on reactant, intermediate, and product concentrations, even in complex heterogeneous mixtures. nih.govrsc.org

Table 3: Advanced In-Situ Characterization Techniques for Monitoring Fluorene Synthesis

| Technique | Information Provided | Application Example in Synthesis |

| In-situ FTIR Spectroscopy | Real-time functional group analysis, reaction kinetics. americanpharmaceuticalreview.com | Monitoring the conversion of a carbonyl group in a fluorenone precursor to a CH₂ group in the fluorene product. |

| In-situ Raman Spectroscopy | Molecular structure, vibrational modes, polymorphism. thermofisher.com | Tracking the disappearance of the nitro group (-NO₂) symmetric stretch during its reduction to an amino group (-NH₂). acs.org |

| Real-Time Mass Spectrometry (e.g., DART-MS, ASAP-MS) | Molecular weight of reactants, intermediates, and products; reaction progress. nih.govwaters.com | Identifying short-lived intermediates and quantifying product formation without sample workup. waters.com |

| In-situ UV-Vis Spectroscopy | Concentration of chromophoric species, electronic transitions. | Following the change in the π-conjugated system as substituents are added or modified. |

Exploration of this compound in Emerging Fields (e.g., Quantum Computing, Supramolecular Chemistry)

Beyond established applications in optoelectronics, the unique structure of this compound makes it a compelling candidate for exploration in cutting-edge scientific domains.

Supramolecular Chemistry: The rigid, planar fluorene core is an excellent scaffold for building complex, ordered architectures through non-covalent interactions. researchgate.nettue.nl The presence of both a hydrogen bond acceptor (the nitro group) and donor potential (the hydrogens on the diethylamino group's alpha carbons) allows for directional intermolecular interactions. This capacity for self-assembly could be harnessed to create novel materials like liquid crystals, organogels, or molecular sensors. tue.nl By designing derivatives that can form stable, ordered thin films, it may be possible to create anisotropic materials with unique optical or electronic properties. tue.nl

Quantum Computing: A more speculative but highly intriguing future direction lies in quantum information science. rsc.org The development of molecular qubits—the fundamental units of a quantum computer—requires molecules with well-defined, controllable spin states. Research has shown that light-induced electron transfer in donor-acceptor molecules can generate entangled electron spin pairs. youtube.com The push-pull nature of this compound makes it a candidate for photogenerating a radical ion pair (a radical cation on the donor side and a radical anion on the acceptor side). If the coherence of these spin states can be maintained for a sufficient duration, such molecules could potentially serve as the basis for quantum logic gates. Future work would involve designing derivatives to optimize the generation and stability of these spin-entangled states and developing techniques like time-resolved electron paramagnetic resonance (EPR) to read and manipulate them. youtube.com

Table 4: Potential Applications of this compound in Emerging Fields

| Emerging Field | Potential Role of the Molecule/Derivatives | Key Enabling Molecular Features | Research Goal |

| Supramolecular Chemistry | Building block for self-assembled materials (e.g., liquid crystals, gels). tue.nltue.nl | Rigid aromatic core; hydrogen bonding sites (nitro/amino groups); π-stacking capability. | To create functional materials where bulk properties are controlled by molecular-level organization. |

| Molecular Sensing | Chemosensor for specific analytes. | Tunable fluorescence that changes upon binding of a target molecule. | To design molecules whose optical output (color or intensity) reports the presence of ions or other molecules. |

| Quantum Information Science | Molecular precursor for photogenerated spin qubits. youtube.com | Donor-acceptor (push-pull) structure; potential for stable radical ion formation upon photoexcitation. | To create and control entangled spin states on a single-molecule level for quantum logic operations. rsc.orgyoutube.com |

| Spintronics | Component in organic spin-valves. | Ability to transport spin-polarized electrons. | To develop molecules that can control the flow of current based on electron spin, not just charge. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N,N-diethyl-7-nitro-9H-fluoren-2-amine, and how can reaction efficiency be optimized?

-

Methodological Answer : The synthesis typically involves multi-step reactions, such as nitration of fluorene derivatives followed by alkylation. For example, nitro groups can be introduced via electrophilic substitution under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration . Subsequent N,N-diethylation may employ alkyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF . Reaction progress should be monitored via TLC, and purification achieved via column chromatography (silica gel, hexane/EtOAc gradient). Yield optimization requires strict control of stoichiometry, temperature, and reaction time.

-

Validation : Confirm intermediate and final product identity using:

- ¹H/¹³C NMR : Compare peak assignments with literature (e.g., aromatic protons at δ 6.6–7.5 ppm, nitro group deshielding effects) .

- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the nitro-fluorene backbone .

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% tolerance) .

Q. What analytical techniques are essential for confirming the purity and structural integrity of this compound?

- Key Techniques :

- Elemental Analysis and FT-IR (nitro group stretching ~1520 cm⁻¹) provide additional validation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, particularly with twinned crystals or low-resolution datasets?

- Crystallographic Strategies :

- Use SHELX or OLEX2 for structure refinement. For twinned data, apply the TWIN/BASF command in SHELXL to model twin laws (e.g., 180° rotation about a crystallographic axis) .

- For low-resolution data (<1.0 Å), employ restraints (e.g., DFIX, SIMU) to maintain chemically reasonable bond lengths and angles .

- Validate the final model using R-factor convergence (<5% discrepancy) and ORTEP-3 visualization to check for atomic displacement anomalies .

Q. How should researchers address contradictions between spectroscopic data and computational predictions for electronic properties of the nitro group?

- Methodology :

- Experimental : Perform UV-Vis spectroscopy to observe π→π* and n→π* transitions (e.g., nitro group absorption ~270–300 nm) .

- Computational : Use DFT calculations (e.g., B3LYP/6-31G*) to model electron density maps and HOMO-LUMO gaps. Compare with experimental UV-Vis and NMR chemical shifts .

- Contradiction Resolution : If discrepancies arise (e.g., unexpected bathochromic shifts), re-examine solvent effects, tautomerism, or intermolecular interactions (e.g., hydrogen bonding) via solvatochromic studies or X-ray crystallography .

Q. What safety protocols are critical when handling this compound, given its nitro functional group?

- Risk Mitigation :

- Nitrosamine Assessment : Screen for potential nitrosamine formation using LC-MS/MS, especially if secondary amines are present during synthesis .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation .

- Waste Disposal : Segregate nitro-containing waste and treat with reducing agents (e.g., Fe/NH₄Cl) to degrade nitro groups before disposal .

Data Contradiction Analysis

Q. How can conflicting NMR and MS data be reconciled during characterization?

- Stepwise Approach :

Repeat Experiments : Confirm reproducibility under identical conditions.

Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign protons/carbons unambiguously .

High-Resolution MS (HRMS) : Accurately measure mass-to-charge ratios (m/z) to distinguish between isobaric species (e.g., [M+H]⁺ vs. [M+Na]⁺) .

X-ray Diffraction : Resolve structural ambiguities (e.g., positional disorder of nitro groups) via single-crystal analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.